molecular formula C18H28O6 B1353679 1,2:5,6-Di-O-cyclohexylidene-a-D-glucofuranose CAS No. 23397-76-4

1,2:5,6-Di-O-cyclohexylidene-a-D-glucofuranose

Cat. No. B1353679
CAS RN: 23397-76-4
M. Wt: 340.4 g/mol
InChI Key: XEYVZLZWQFLSDZ-YIDVYQOGSA-N
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Description

  • Melting Point : Approximately 132-135°C (literature value)

Scientific Research Applications

Enantioselective Resolution

1,2:5,6-Di-O-cyclohexylidene-α-D-glucofuranose has been utilized in the enantioselective resolution of 1-arylalkylamines. The research demonstrated the compound's capability to selectively crystallize certain enantiomers of these amines, indicating its potential use in stereoselective synthesis (Mereyala, Koduru, & Cheemalapati, 2006).

Reaction with Azido Sugars

The reaction of 1,2:5,6-Di-O-cyclohexylidene-α-D-glucofuranose with azido sugars has been studied, showing its ability to be reduced to amino sugars. This process provides insight into the chemical transformations and potential applications in synthesizing various sugar derivatives (Ohrui & Emoto, 1969).

Fluorination of Carbohydrates

1,2:5,6-Di-O-cyclohexylidene-α-D-glucofuranose has been involved in the synthesis of fluorinated carbohydrates, specifically in the production of 3-deoxy-3-fluoro-D-glucose. This indicates its utility in the modification of sugar molecules for potential pharmaceutical or biochemical applications (Foster, Hems, & Webber, 1967).

Grignard Reagents in Carbohydrate Synthesis

The use of 1,2:5,6-Di-O-cyclohexylidene-α-D-glucofuranose in reactions with Grignard reagents has been documented, highlighting its role in selective cleavage and modification of acetal protecting groups in sugar derivatives. This showcases its potential in organic synthesis, especially in carbohydrate chemistry (Kawana & Emoto, 1980).

Chemoenzymatic Synthesis of Glucose Esters

This compound has been used in the chemoenzymatic synthesis of glucose fatty esters, demonstrating its versatility in enzymatic reactions and potential in the synthesis of biologically relevant molecules (Redmann et al., 1997).

properties

IUPAC Name

(3aR,5S,6S,6aR)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O6/c19-13-14(12-11-20-17(22-12)7-3-1-4-8-17)21-16-15(13)23-18(24-16)9-5-2-6-10-18/h12-16,19H,1-11H2/t12-,13+,14-,15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEYVZLZWQFLSDZ-YIDVYQOGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC(O2)C3C(C4C(O3)OC5(O4)CCCCC5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2(CC1)OC[C@@H](O2)[C@@H]3[C@@H]([C@@H]4[C@H](O3)OC5(O4)CCCCC5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428106
Record name (3a'R,6'S,6a'R)-5'-[(2R)-1,4-Dioxaspiro[4.5]decan-2-yl]tetrahydrospiro[cyclohexane-1,2'-furo[2,3-d][1,3]dioxol]-6'-ol (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2:5,6-Di-O-cyclohexylidene-a-D-glucofuranose

CAS RN

23397-76-4
Record name (3a'R,6'S,6a'R)-5'-[(2R)-1,4-Dioxaspiro[4.5]decan-2-yl]tetrahydrospiro[cyclohexane-1,2'-furo[2,3-d][1,3]dioxol]-6'-ol (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
B Elsworth, John F.* & Williamson - South African Journal of …, 1986 - journals.co.za
261 M+-+(lOa+ H)(298) 261, 1 46 9 15 127, 0394-0, 8-0, 7 2, 4 6 7 3 158, 16, 18 259 M+-+ lOa (297) 259, 4 57 16 20 99, 0802 0-0, 3-2, 0 6 11 1 17 172 M+-+ 118 (242) 172, 2 …
Number of citations: 0 journals.co.za
C Einhorn, JL Luche - Carbohydrate research, 1986 - Elsevier
Syntheses starting from naturally occurring sugars’ frequently involve as a first step the protection of hydroxyl groups, especially by acetalation”. When this reaction occurs under …
Number of citations: 38 www.sciencedirect.com
PY Gouéth, P Gogalis, R Bikanga, P Godé… - Journal of …, 1994 - Taylor & Francis
We have synthesized a series of monoesters from D-glucose corresponding to the structures 3-O-acyl, 6-O-acyl-1,2-O-isopropylidene-α-D-glucofuranose and 3-O-acyl-D-glucose, …
Number of citations: 32 www.tandfonline.com
HT Owodo - 1989 - search.proquest.com
The synthesis of a sulphur-containing C-nucleoside has been developed from simple substances like glucose and sulphur. The 2, 3-dihydrothiadiazole C-nucleoside was obtained in …
Number of citations: 0 search.proquest.com
HCAR Rufino - 1998 - search.proquest.com
A series of carbohydrate derivatives were prepared and their structural determination was made by NMR spectroscopy. The molecular structures of 1, 2-O-isopropylidene-5-Op-tosyl-α-D…
Number of citations: 2 search.proquest.com
WA Szarek, DM Vyas - MTP International Review of Science, Organic …, 1976
Number of citations: 3

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